molecular formula C17H14FN3O B11832125 2-((3-Fluorophenyl)amino)-N-(isoquinolin-6-yl)acetamide CAS No. 920513-59-3

2-((3-Fluorophenyl)amino)-N-(isoquinolin-6-yl)acetamide

Cat. No.: B11832125
CAS No.: 920513-59-3
M. Wt: 295.31 g/mol
InChI Key: OJZYYXFBBRTSOB-UHFFFAOYSA-N
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Description

2-((3-Fluorophenyl)amino)-N-(isoquinolin-6-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Fluorophenyl)amino)-N-(isoquinolin-6-yl)acetamide typically involves the reaction of 3-fluoroaniline with isoquinoline-6-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-Fluorophenyl)amino)-N-(isoquinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-((3-Fluorophenyl)amino)-N-(isoquinolin-6-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((3-Fluorophenyl)amino)-N-(isoquinolin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Chlorophenyl)amino)-N-(isoquinolin-6-yl)acetamide
  • 2-((3-Bromophenyl)amino)-N-(isoquinolin-6-yl)acetamide
  • 2-((3-Methylphenyl)amino)-N-(isoquinolin-6-yl)acetamide

Uniqueness

Compared to its analogs, 2-((3-Fluorophenyl)amino)-N-(isoquinolin-6-yl)acetamide exhibits unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s metabolic stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound in drug discovery and development.

Properties

CAS No.

920513-59-3

Molecular Formula

C17H14FN3O

Molecular Weight

295.31 g/mol

IUPAC Name

2-(3-fluoroanilino)-N-isoquinolin-6-ylacetamide

InChI

InChI=1S/C17H14FN3O/c18-14-2-1-3-15(9-14)20-11-17(22)21-16-5-4-13-10-19-7-6-12(13)8-16/h1-10,20H,11H2,(H,21,22)

InChI Key

OJZYYXFBBRTSOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

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